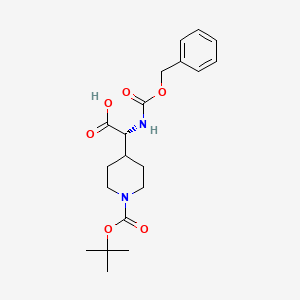![molecular formula C100H168O11 B12276022 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid](/img/structure/B12276022.png)
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple benzyloxy groups attached to a central benzoic acid core, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with dodecyloxybenzyl alcohols under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy groups to benzyl alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the development of advanced materials, including liquid crystals and nanomaterials.
Mécanisme D'action
The mechanism by which 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The benzyloxy groups can interact with various biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Tris[3,4,5-tris(dodecyloxy)benzyloxy]benzoic acid
- 3,4,5-Tris[(4-dodecyloxy)benzyloxy]benzoic acid
Uniqueness
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid is unique due to its specific arrangement of benzyloxy groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may offer enhanced stability, solubility, and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C100H168O11 |
|---|---|
Poids moléculaire |
1546.4 g/mol |
Nom IUPAC |
3,4,5-tris[(3,4-didodecoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C100H168O11/c1-7-13-19-25-31-37-43-49-55-61-73-103-91-70-67-87(79-94(91)106-76-64-58-52-46-40-34-28-22-16-10-4)84-109-97-82-90(100(101)102)83-98(110-85-88-68-71-92(104-74-62-56-50-44-38-32-26-20-14-8-2)95(80-88)107-77-65-59-53-47-41-35-29-23-17-11-5)99(97)111-86-89-69-72-93(105-75-63-57-51-45-39-33-27-21-15-9-3)96(81-89)108-78-66-60-54-48-42-36-30-24-18-12-6/h67-72,79-83H,7-66,73-78,84-86H2,1-6H3,(H,101,102) |
Clé InChI |
YUTACELCOAORDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C=C1)COC2=CC(=CC(=C2OCC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


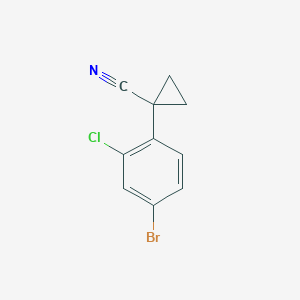
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)
![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)
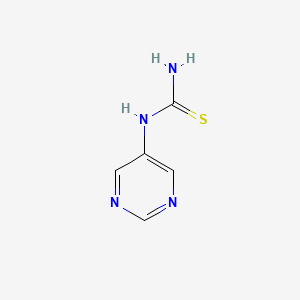
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275980.png)
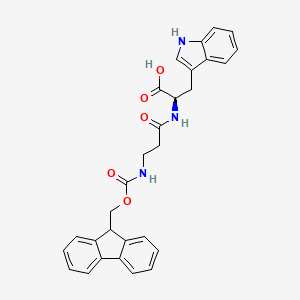
![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid](/img/structure/B12275998.png)
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)
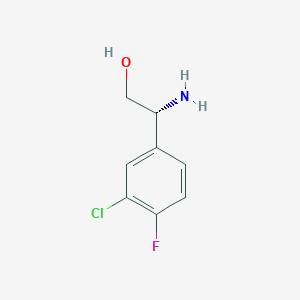
![3-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B12276013.png)

